N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide
Description
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C20H15ClN2O4 It is a derivative of benzamide, featuring a benzyloxy group, a chloro group, and a nitro group attached to a phenyl ring
Properties
Molecular Formula |
C20H15ClN2O4 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O4/c21-15-6-11-18(19(12-15)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) |
InChI Key |
MDZDNFHNCUIQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-benzyloxyaniline, which is then subjected to nitration to introduce the nitro group. The nitrated product is then chlorinated to add the chloro group. Finally, the benzamide moiety is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow reactors to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-chloro-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and chloro groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-(benzyloxy)phenylacetic acid
- N-(4-benzyloxy-phenyl)-4-chloro-benzenesulfonamide
Uniqueness
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is unique due to the presence of both a nitro and a chloro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following functional groups:
- Benzyloxy group : Enhances solubility and biological activity.
- Chloro group : May influence the compound's reactivity and interactions with biological targets.
- Nitro group : Potentially involved in redox reactions, affecting its pharmacological properties.
The molecular formula for this compound is represented as CHClNO, with a CAS number of 329941-22-2.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
In cancer research, the compound has been evaluated for its ability to inhibit tumor cell proliferation. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through:
- Modulation of apoptotic pathways.
- Inhibition of key signaling molecules involved in cell survival.
Case Studies and Experimental Data
-
Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing an IC value of 25 µM for both strains, indicating a promising antibacterial profile .
Bacterial Strain IC (µM) Staphylococcus aureus 25 Escherichia coli 25 -
Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited an IC of 15 µM, demonstrating significant cytotoxicity .
Cell Line IC (µM) MCF-7 (Breast Cancer) 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
